molecular formula C12H9N3 B2814595 2-Amino-6-phenylnicotinonitrile CAS No. 56162-65-3

2-Amino-6-phenylnicotinonitrile

Cat. No.: B2814595
CAS No.: 56162-65-3
M. Wt: 195.225
InChI Key: ZMEMSTWPELMWSE-UHFFFAOYSA-N
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Description

2-Amino-6-phenylnicotinonitrile is an organic compound belonging to the class of nicotinonitriles It is characterized by the presence of an amino group at the second position and a phenyl group at the sixth position on the nicotinonitrile ring

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Amino-6-phenylnicotinonitrile can be synthesized through a multi-component reaction involving aromatic aldehydes, acetophenone derivatives, malononitrile, and ammonium acetate. The reaction is typically carried out in an aqueous medium using catalysts such as tetrabutyl ammonium bromide or cellulose sulfuric acid . The general reaction conditions involve mixing the reactants in water and heating the mixture to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve similar multi-component reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-phenylnicotinonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted nicotinonitrile derivatives, which can exhibit different chemical and biological properties.

Mechanism of Action

The mechanism of action of 2-amino-6-phenylnicotinonitrile involves its interaction with specific molecular targets and pathways. For instance, its cytotoxic effects against cancer cells may be mediated through the inhibition of key enzymes or signaling pathways involved in cell proliferation and survival . The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-6-phenylnicotinonitrile is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its combination of an amino group and a phenyl group on the nicotinonitrile ring makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-amino-6-phenylpyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3/c13-8-10-6-7-11(15-12(10)14)9-4-2-1-3-5-9/h1-7H,(H2,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMEMSTWPELMWSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=C(C=C2)C#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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